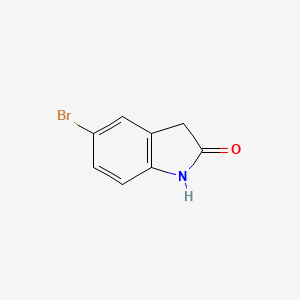

5-Bromooxindole

Overview

Description

5-Bromooxindole, also known as 5-Bromo-2-oxindole, is a brominated derivative of oxindole. It is a heterocyclic compound with the molecular formula C8H6BrNO. This compound is characterized by the presence of a bromine atom at the 5-position of the oxindole ring, which imparts unique chemical and physical properties to the molecule. This compound is an important intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromooxindole involves the bromination of oxindole. The reaction typically uses bromine (Br2) as the brominating agent and is carried out under basic conditions. The process can be summarized as follows:

- Dissolve oxindole in a suitable solvent such as acetonitrile or ethanol.

- Add bromine slowly to the solution while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours until the bromination is complete.

- Isolate the product by filtration and purify it by recrystallization .

Another method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. This method is often preferred due to its milder reaction conditions and higher selectivity:

- Dissolve oxindole in a solvent such as dimethylformamide (DMF).

- Add N-Bromosuccinimide to the solution and stir at room temperature.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Once the reaction is complete, isolate the product by filtration and purify it by recrystallization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes using similar methods as described above. The choice of brominating agent and solvent may vary depending on the specific requirements of the production process. The reaction conditions are optimized to achieve high yields and purity of the final product. The isolated product is then subjected to further purification steps such as recrystallization or chromatography to ensure its quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromooxindole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The oxindole ring can be oxidized to form corresponding oxindole derivatives.

Reduction Reactions: The carbonyl group in the oxindole ring can be reduced to form indoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and amines. Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution: Products include 5-azidooxindole, 5-cyanooxindole, and 5-aminooxindole.

Oxidation: Products include 5-bromo-3-hydroxyoxindole and 5-bromo-3-oxoindole.

Reduction: Products include 5-bromoindoline and 5-bromo-2,3-dihydroindole.

Scientific Research Applications

Anticancer Activity

5-Bromooxindole derivatives have been extensively studied for their potential as anticancer agents. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Case Study: EGFR Inhibition

A recent study synthesized novel 5-bromoindole-2-carboxylic acid derivatives that act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Molecular docking studies indicated that these compounds could effectively bind to the active site of EGFR, disrupting its function and inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Bromoindole-2-carboxamide | EGFR | 0.45 | Tyrosine kinase inhibition |

| This compound-3-carboxaldehyde | Pseudomonas aeruginosa | 1.25 | Quorum-sensing inhibition |

Antibacterial Properties

The antibacterial activity of this compound derivatives has been highlighted in several studies, showcasing their effectiveness against various Gram-negative and Gram-positive bacteria.

Case Study: Synthesis and Evaluation

In a study assessing the antibacterial efficacy of ten new 5-bromoindole-2-carboxamides, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 µg/mL against Escherichia coli and Klebsiella pneumoniae, outperforming standard antibiotics like gentamicin.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Comparison to Gentamicin |

|---|---|---|---|

| 5-Bromoindole-2-carboxamide A | E. coli | 0.35 | More potent |

| 5-Bromoindole-2-carboxamide B | P. aeruginosa | 0.75 | Comparable |

| 5-Bromoindole-2-carboxamide C | K. pneumoniae | 1.25 | Less potent |

Antiangiogenic Activity

Research has also focused on the antiangiogenic properties of certain derivatives of this compound, which could be beneficial in cancer therapy by inhibiting the formation of new blood vessels.

Case Study: In Vivo Tumor Regression

A study demonstrated that a brominated indole derivative significantly reduced vascular endothelial growth factor (VEGF) levels in a murine model, leading to tumor regression when combined with paclitaxel . This suggests that these compounds could serve as adjunct therapies in cancer treatment.

Mechanistic Insights and Computational Studies

Computational analyses have been employed to predict the bioactivity and pharmacokinetic properties of this compound derivatives. These studies help identify potential therapeutic candidates based on their adherence to Lipinski's rules for drug-like properties.

Mechanism of Action

The mechanism of action of 5-Bromooxindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may bind to specific receptors, altering their conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

5-Chlorooxindole: Similar to 5-Bromooxindole but with a chlorine atom at the 5-position. It has different reactivity and applications due to the difference in halogen atoms.

5-Iodooxindole: Contains an iodine atom at the 5-position. It is more reactive than this compound due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

5-Fluorooxindole: Contains a fluorine atom at the 5-position.

Uniqueness of this compound

This compound is unique due to the specific properties imparted by the bromine atom. Bromine is larger and less electronegative than chlorine and fluorine, leading to different reactivity and interaction with other molecules. This makes this compound a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .

Biological Activity

5-Bromooxindole is a halogenated derivative of oxindole, a compound known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of bromine at the C-5 position of the indole ring significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Derivatives

This compound can be synthesized through various methods, including electrophilic bromination of oxindole derivatives. The presence of bromine enhances the compound's reactivity and biological efficacy. Recent studies have explored various derivatives of this compound, leading to compounds with improved anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

- Cell Proliferation Inhibition : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A-549), and cervical (HeLa) cancer cells. The compound has been shown to inhibit cell growth with IC50 values ranging from 2.93 µM to 7.17 µM in various studies .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. The compound acts as an inhibitor of key signaling pathways involved in cancer progression, such as the VEGFR-2 pathway .

- Case Studies : A study involving 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives reported enhanced anticancer activity compared to non-brominated analogues, suggesting that bromination at the C-5 position plays a crucial role in enhancing biological activity .

Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial properties:

- Photodynamic Inactivation : Novel formulations combining 5-bromoindole with zinc oxide nanoparticles exhibited strong antibacterial effects against multidrug-resistant (MDR) bacteria. Under blue LED irradiation, significant reductions in bacterial populations were observed, highlighting the compound's potential in photodynamic therapy .

- Mechanism : The antimicrobial action is believed to be mediated through the generation of reactive oxygen species (ROS), which lead to bacterial cell death. Studies showed that 5-bromoindole-capped nanoparticles effectively inactivate bacteria by disrupting their membranes .

Table: Summary of Biological Activities

| Activity Type | Cell Lines / Organisms | IC50 Values (µM) | Mechanism/Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 7.17 | Induces apoptosis; inhibits VEGFR-2 |

| A-549 | 2.93 | Cell cycle arrest; disrupts signaling pathways | |

| HeLa | Variable | Enhanced activity with bromination | |

| Antimicrobial | MDR Bacteria | Low doses effective | Photodynamic inactivation via ROS generation |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5-Bromooxindole, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves bromination of oxindole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in chloroform). Key intermediates are characterized via -NMR and -NMR to confirm regioselectivity, alongside HPLC to assess purity (>95%). For reproducibility, reaction parameters (temperature, solvent polarity, and catalyst use) must be explicitly documented .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential for verifying molecular weight and hydrogen environments. X-ray crystallography is recommended for resolving ambiguous stereochemistry. Cross-validation with IR spectroscopy ensures functional group retention post-synthesis. Data should be compared against published reference spectra in peer-reviewed repositories .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC under stress conditions (e.g., 40°C/75% relative humidity) over 4–6 weeks are standard. Degradation products should be profiled via LC-MS, with kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples to distinguish environmental vs. inherent instability .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Use cell viability assays (MTT or resazurin) in disease-relevant cell lines (e.g., cancer models) with IC determination. Pair with target-specific assays (e.g., kinase inhibition profiling) to link activity to molecular mechanisms. Include positive controls (e.g., staurosporine) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity be resolved?

- Methodological Answer : Conduct meta-analyses of published data to identify variables such as cell line heterogeneity, assay sensitivity thresholds, or solvent effects (e.g., DMSO concentration). Follow up with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) and structural analogs to isolate contributing functional groups .

Q. What strategies optimize regioselectivity in this compound derivatization reactions?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts reactive sites, guiding experimental design. Use directing groups (e.g., acetyl protection) or transition metal catalysts (Pd/Cu) to enhance selectivity. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to adjust conditions dynamically .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations. Validate findings with CRISPR-Cas9 knockouts of putative targets. Use isotopic labeling (e.g., -glucose tracing) to track metabolic flux changes induced by the compound .

Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to dose-response data, testing for heteroscedasticity. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Bayesian hierarchical models can account for batch effects or inter-lab variability .

Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability). Molecular dynamics simulations of protein-ligand interactions refine bioavailability estimates .

Q. What methodologies address discrepancies in reported synthetic yields of this compound?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, mixing rate). Use process analytical technology (PAT) for real-time monitoring. Compare yields across scaled conditions (mg to gram scale) to assess robustness, and publish raw data with error margins for transparency .

Q. Guidelines for Data Reporting

- Experimental Replication : Document reaction conditions (e.g., inert atmosphere, humidity) and equipment calibration details to enable replication .

- Data Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace experimental outliers to source variables .

- Ethical Considerations : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name |

5-bromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMNAEVMZXIKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346323 | |

| Record name | 5-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20870-78-4 | |

| Record name | 5-Bromo-2-oxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20870-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.